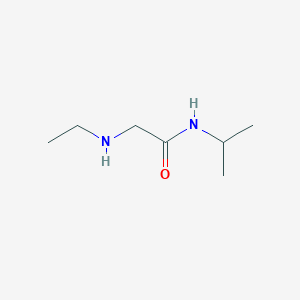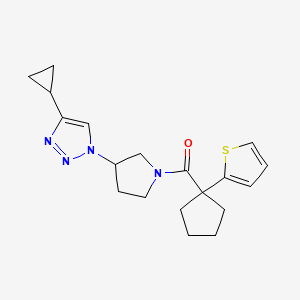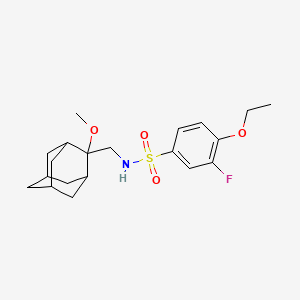![molecular formula C16H18N2O4 B2402436 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-61-8](/img/structure/B2402436.png)
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a compound belonging to the quinazoline class of heterocycles. This compound combines unique structural features, including a pyrrolo ring fused with a quinazoline scaffold, contributing to its broad range of potential chemical reactions and biological activities. The carboxylic acid and butyl substituents further augment its versatility, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid involves multi-step organic synthesis routes. Key synthetic steps often include:
Starting Materials
: The synthesis begins with readily available materials like quinazoline derivatives and butyl-substituted reagents.
Cyclization Reactions
: The core pyrrolo[1,2-a]quinazoline structure is formed through cyclization reactions, often facilitated by acidic or basic catalysts.
Oxidation and Substitution
: Functionalization steps introduce the dioxo, carboxylic acid, and butyl groups via controlled oxidation and substitution reactions.
Industrial Production
: Industrial-scale synthesis may involve variations of batch and continuous flow methods, optimizing yield and purity through carefully controlled reaction parameters.
Analyse Des Réactions Chimiques
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes a variety of chemical reactions:
Oxidation
: The compound can be further oxidized to introduce additional functional groups or modify its oxidation state, typically using reagents like potassium permanganate.
Reduction
: Reduction reactions, such as hydrogenation using palladium catalysts, can selectively reduce specific moieties within the compound.
Substitution
: Nucleophilic and electrophilic substitution reactions can replace hydrogen atoms on the aromatic ring or substituents, using reagents like halides or alkylating agents.
Applications De Recherche Scientifique
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has broad applications in scientific research:
Chemistry
: In organic synthesis, it serves as an intermediate for more complex heterocycles and pharmaceuticals.
Biology
: Studies have explored its role in modulating biological pathways and potential as a lead compound in drug discovery.
Medicine
: The compound's biological activity makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.
Industry
: Its chemical properties have applications in materials science and catalysis.
Mécanisme D'action
The mechanism by which 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets
: The compound targets enzymes and receptors involved in critical biological pathways, such as protein kinases and G-protein coupled receptors.
Pathways
: It influences signaling pathways related to cell growth, apoptosis, and immune responses, potentially leading to therapeutic effects in cancer and inflammatory diseases.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds highlights its uniqueness:
Quinazoline Derivatives
: Compared to other quinazoline derivatives, it exhibits unique structural features that enhance its chemical reactivity and biological activity.
Similar Compounds
: Similar compounds include 4-butyl-1,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinazoline-6-carboxylic acid and 4-butyl-3,5-dioxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid, which share the core quinazoline structure but differ in functionalization and biological activity.
There you have it! Curious to dive deeper into any particular aspect? No question marks!
Propriétés
IUPAC Name |
4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-3-10-17-14(20)11-6-4-5-7-12(11)18-13(19)8-9-16(17,18)15(21)22/h4-7H,2-3,8-10H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFOCLWWAFICIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402355.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2402357.png)
![3,4,5-trimethoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2402359.png)





![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)
![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)

